N-{3'-acetyl-7-methyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including an indole ring and a 1,3,4-thiadiazole ring . Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the indole ring, followed by the introduction of the various substituents . The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It contains an indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring . It also contains a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, two carbon atoms, and one sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and the electron-rich indole ring . For example, the indole ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar functional groups might make it more soluble in polar solvents .Scientific Research Applications
Novel Heterocyclic Compound Synthesis
Heterocyclic compounds, particularly those derived from isatin and thiosemicarbazide, play a pivotal role in medicinal chemistry due to their pharmacological properties. The study by Tripathi and Sonawane (2013) demonstrates the extraction of isatin from Couroupita guianesis and its use in synthesizing a novel spiro derivative, showcasing the compound's potential as a raw material for drug synthesis (Rahul R. Tripathi & Ratnamala P. Sonawane, 2013). This highlights the importance of such compounds in the development of new therapeutic agents.
Antimicrobial and Anti-inflammatory Applications
Another significant area of research involves the synthesis of derivatives for antimicrobial and anti-inflammatory purposes. Moustafa et al. (2020) synthesized a series of thiadiazole derivatives showing potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. These compounds were also suggested to act as potent inhibitors of DNA gyrase, indicating their therapeutic potential in treating bacterial infections (A. H. Moustafa, Doaa H. Ahmed, M. T. El-wassimy, & M. Mohamed, 2020).
Synthesis of Spiro Compounds
Spiro compounds, which include the spiro[indole-3,2'-[1,3,4]thiadiazol] framework, are of particular interest due to their structural complexity and biological activity. Olomola, Bada, and Obafemi (2009) conducted a study synthesizing spiro[indole] thiadiazole derivatives, demonstrating their antibacterial activity against a range of bacterial strains. These findings underscore the potential of such compounds in developing new antibacterial agents (Temitope O. Olomola, Damilola A. Bada, & C. A. Obafemi, 2009).
Corrosion Inhibition
Additionally, thiadiazoline derivatives have been studied for their corrosion inhibition properties. Tiwari, Mitra, and Yadav (2021) explored the effectiveness of thiadiazoline compounds in protecting petroleum oil well/tubing steel, demonstrating their high efficiency in mitigating corrosion. This research suggests the utility of such compounds in industrial applications, particularly in enhancing the longevity and safety of oil extraction infrastructure (N. Tiwari, R. Mitra, & M. Yadav, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-acetyl-7'-methyl-1'-[3-(4-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-15-9-11-19(12-10-15)32-14-6-13-27-21-16(2)7-5-8-20(21)24(22(27)31)28(18(4)30)26-23(33-24)25-17(3)29/h5,7-12H,6,13-14H2,1-4H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFVVPCMHXDJRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=C(C=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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